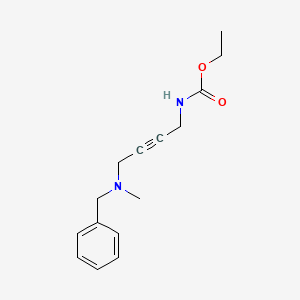

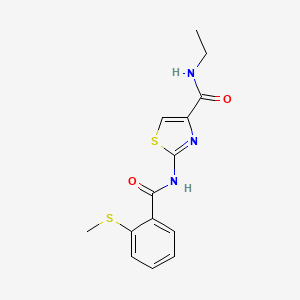

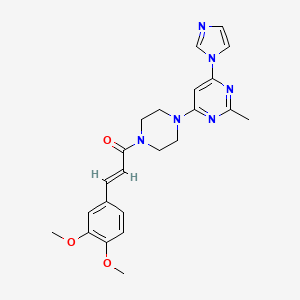

Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Studies and Biological Activity

- Antimitotic Agents : Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound related to the structure of interest, has been found active in several biological systems, particularly as antimitotic agents. The S- and R-isomers of this compound exhibit varying degrees of potency, highlighting the importance of stereochemistry in biological activity (Temple & Rener, 1992).

Synthesis and Antineoplastic Activity

- Antineoplastic and Antifilarial Agents : Derivatives of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which include structures similar to ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate, have shown significant antineoplastic and antifilarial activities. These compounds inhibit growth in L1210 cells and demonstrate activity against adult worms in several filarial species (Ram et al., 1992).

Chemical Synthesis and Reagent Development

- Nitrogen Source Reagents for Aminohydroxylation : Ethyl- and benzyl-4-chlorobenzoyloxycarbamates, similar in structure to the compound , have been developed as effective nitrogen sources for the intermolecular Sharpless aminohydroxylation reaction. This application underscores the compound's potential utility in synthetic organic chemistry (Harris et al., 2011).

Environmental and Analytical Chemistry

- Detection in Fermented Foods and Beverages : Research has been conducted on the detection of ethyl carbamate, a carcinogen present in fermented foods and beverages, through the development of an indirect ELISA. This highlights the compound's relevance in food safety and public health monitoring (Luo et al., 2017).

Drug Delivery System Development

- PEG Prodrugs of Amine-Containing Compounds : Ethyl carbamate derivatives have been utilized in the development of poly(ethylene glycol) (PEG) prodrugs for amino-containing compounds. This application is significant in the field of drug delivery, particularly for solubilizing insoluble drugs and extending their plasma circulating half-lives (Greenwald et al., 1999).

Safety and Hazards

Direcciones Futuras

The future directions for “Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly their neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential uses in various fields.

Propiedades

IUPAC Name |

ethyl N-[4-[benzyl(methyl)amino]but-2-ynyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-19-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDDCBXDXIFJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC#CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2886522.png)